Cas no 1492567-55-1 (3-amino-2-(1H-imidazol-2-yl)propanoic acid)

3-Amino-2-(1H-imidazol-2-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring both an amino acid backbone and an imidazole functional group. This structure imparts unique chemical properties, making it valuable in peptide synthesis and medicinal chemistry research. The imidazole moiety provides metal-binding capabilities, while the carboxyl and amino groups enable incorporation into larger molecular frameworks. Its bifunctional nature allows for selective modifications, facilitating the development of bioactive compounds or enzyme inhibitors. The compound's stability under physiological conditions further enhances its utility in biochemical studies. Researchers may employ it as a building block for designing novel ligands or probes targeting metalloenzymes or histidine-rich proteins.
3-amino-2-(1H-imidazol-2-yl)propanoic acid structure
1492567-55-1 structure
Product name:3-amino-2-(1H-imidazol-2-yl)propanoic acid
CAS No:1492567-55-1
MF:C6H9N3O2
MW:155.154560804367
CID:6206085
PubChem ID:57125039

3-amino-2-(1H-imidazol-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(1H-imidazol-2-yl)propanoic acid
    • EN300-1790517
    • 1492567-55-1
    • Inchi: 1S/C6H9N3O2/c7-3-4(6(10)11)5-8-1-2-9-5/h1-2,4H,3,7H2,(H,8,9)(H,10,11)
    • InChI Key: JXQSKVYLHCUUDJ-UHFFFAOYSA-N
    • SMILES: OC(C(C1=NC=CN1)CN)=O

Computed Properties

  • Exact Mass: 155.069476538g/mol
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92Ų
  • XLogP3: -3.6

3-amino-2-(1H-imidazol-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1790517-2.5g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
2.5g
$2576.0 2023-09-19
Enamine
EN300-1790517-0.5g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
0.5g
$1262.0 2023-09-19
Enamine
EN300-1790517-1.0g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
1g
$1315.0 2023-05-23
Enamine
EN300-1790517-5.0g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
5g
$3812.0 2023-05-23
Enamine
EN300-1790517-0.05g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
0.05g
$1104.0 2023-09-19
Enamine
EN300-1790517-5g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
5g
$3812.0 2023-09-19
Enamine
EN300-1790517-0.25g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
0.25g
$1209.0 2023-09-19
Enamine
EN300-1790517-0.1g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
0.1g
$1157.0 2023-09-19
Enamine
EN300-1790517-10.0g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
10g
$5652.0 2023-05-23
Enamine
EN300-1790517-1g
3-amino-2-(1H-imidazol-2-yl)propanoic acid
1492567-55-1
1g
$1315.0 2023-09-19

Additional information on 3-amino-2-(1H-imidazol-2-yl)propanoic acid

Comprehensive Overview of 3-amino-2-(1H-imidazol-2-yl)propanoic acid (CAS No. 1492567-55-1): Properties, Applications, and Research Insights

3-amino-2-(1H-imidazol-2-yl)propanoic acid (CAS No. 1492567-55-1) is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This molecule features a unique structure combining an imidazole ring with an amino acid backbone, making it a versatile intermediate for drug discovery and enzymatic studies. Its molecular formula and structural properties align with growing interest in heterocyclic compounds, particularly those targeting metabolic pathways and receptor modulation.

Recent trends highlight the compound's relevance in peptide synthesis and small-molecule therapeutics. Researchers are exploring its potential as a building block for bioactive molecules, especially in neurological and anti-inflammatory applications. The imidazole moiety is known for its role in hydrogen bonding and metal coordination, which are critical for enzyme inhibition and signal transduction studies. These attributes position CAS No. 1492567-55-1 as a compound of interest in precision medicine and biomarker development.

From a synthetic perspective, 3-amino-2-(1H-imidazol-2-yl)propanoic acid is synthesized via multi-step organic reactions, often involving protecting group strategies to ensure stereochemical purity. Its solubility in polar solvents like water and DMSO facilitates its use in high-throughput screening assays. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its purity, a topic frequently searched by quality control professionals and lab technicians.

The compound's pharmacokinetic profile is under investigation, with preliminary data suggesting oral bioavailability and blood-brain barrier permeability. These properties are pivotal for CNS drug development, a hot topic in neurodegenerative disease research. Additionally, its potential as a ligand for G-protein-coupled receptors (GPCRs) aligns with the rising demand for targeted therapies in oncology and autoimmune disorders.

Environmental and green chemistry considerations are also shaping discussions around CAS No. 1492567-55-1. Researchers are optimizing sustainable synthesis routes to minimize toxic byproducts, addressing the pharma industry's push toward eco-friendly practices. This aligns with frequent search queries on green solvents and catalytic efficiency in organic synthesis.

In summary, 3-amino-2-(1H-imidazol-2-yl)propanoic acid represents a multifunctional scaffold with broad applicability. Its integration into drug discovery pipelines and biochemical toolsets underscores its value in advancing personalized medicine and translational research. As interest grows in structure-activity relationships (SAR) and computational modeling, this compound is poised to remain a focal point in innovative therapeutic design.

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